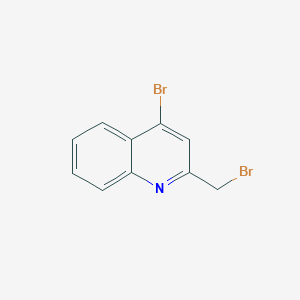

4-Bromo-2-(bromomethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFQZZRNPCQDAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40707763 | |

| Record name | 4-Bromo-2-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40707763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89446-61-7 | |

| Record name | 4-Bromo-2-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40707763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(bromomethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-(bromomethyl)quinoline CAS 89446-61-7 properties

An in-depth technical guide on 4-Bromo-2-(bromomethyl)quinoline (CAS 89446-61-7) follows below.

Strategic Utilization of a Bifunctional Heterocyclic Scaffold in Medicinal Chemistry

Executive Summary

4-Bromo-2-(bromomethyl)quinoline is a high-value heterocyclic building block distinguished by its orthogonal reactivity profile .[1] Unlike mono-functionalized quinolines, this scaffold presents two distinct electrophilic sites: a highly reactive benzylic bromide at the C2 position and a stable aryl bromide at the C4 position.[1]

This duality allows researchers to execute sequential, selective functionalizations—typically nucleophilic substitution (

Chemical Profile & Reactivity Analysis

Structural Properties

The quinoline core is planar and electron-deficient.[1] The presence of the nitrogen atom renders the C2 and C4 positions susceptible to nucleophilic attack, but the specific substituents dictate the primary modes of reactivity.[1]

| Property | Value / Description | Note |

| Appearance | Off-white to pale yellow solid | Typical of halogenated quinolines.[1] |

| Melting Point | ~100–110 °C (Estimated) | Based on structural analogs (e.g., 2-(bromomethyl)quinoline).[1] |

| Solubility | DCM, CHCl₃, DMSO, DMF | Insoluble in water. Hydrolytically unstable in aqueous base.[1] |

| Reactivity Site A | C2-Bromomethyl (-CH₂Br) | Kinetic Control: Highly reactive towards soft nucleophiles via |

| Reactivity Site B | C4-Bromo (-Br) | Thermodynamic Control: Requires Pd/Ni catalysis or harsh |

The Reactivity Hierarchy

The strategic value of CAS 89446-61-7 lies in the significant activation energy difference between the two bromide leaving groups.[1]

-

Primary Reactivity (C2-CH₂Br): The benzylic carbon is activated by the adjacent

-system of the quinoline ring.[1] The C-Br bond is weaker and the transition state for -

Secondary Reactivity (C4-Br): The aryl C-Br bond is stronger (

).[1] Direct nucleophilic displacement (

Synthesis & Manufacturing

Note: While commercial supplies are available, in-house synthesis is often required for fresh material to avoid hydrolysis products.[1]

Synthetic Route: Radical Bromination

The most reliable route to CAS 89446-61-7 is the Wohl-Ziegler bromination of 4-bromo-2-methylquinoline.[1]

Protocol:

-

Precursor: 4-Bromo-2-methylquinoline (1.0 equiv).[1]

-

Reagent: N-Bromosuccinimide (NBS, 1.05 equiv).[1]

-

Initiator: AIBN (Azobisisobutyronitrile, 0.05 equiv) or Benzoyl Peroxide.

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride ( -

Conditions: Reflux (70–80 °C) under inert atmosphere (

/Ar) for 4–6 hours. -

Monitoring: Reaction progress is monitored by

NMR (Disappearance of methyl singlet

Purification Workflow

-

Filtration: Cool the mixture to 0°C to precipitate succinimide byproduct. Filter.

-

Concentration: Evaporate solvent under reduced pressure.

-

Recrystallization: Recrystallize from Hexane/EtOAc or Cyclohexane.[1] Avoid silica chromatography if possible, as benzylic bromides can degrade on acidic silica.[1]

Strategic Transformations (Diagrammatic)

The following diagram illustrates the "Sequential Functionalization Strategy," prioritizing the reactive C2 position before the C4 position.

Figure 1: Sequential functionalization strategy leveraging the reactivity differential between benzylic and aryl bromides.

Experimental Protocols & Handling

Protocol: Selective S_N2 Substitution at C2

Objective: Introduction of a piperazine moiety at the C2 position without disturbing the C4-bromide.[1]

-

Setup: Charge a flame-dried flask with CAS 89446-61-7 (1.0 mmol) and anhydrous

(10 mL). -

Base Addition: Add

(2.0 mmol) or DIPEA (1.5 mmol). -

Nucleophile: Add N-Boc-piperazine (1.1 mmol) dropwise at 0 °C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1][2] -

Outcome: Yields 4-bromo-2-((4-Boc-piperazin-1-yl)methyl)quinoline . This intermediate retains the 4-bromo handle for subsequent library generation.[1]

Protocol: Suzuki-Miyaura Coupling at C4

Objective: Arylation of the C4 position.

-

Substrate: Use the C2-functionalized intermediate from Protocol 5.1.[1]

-

Catalyst System:

(5 mol%) or -

Partner: Aryl boronic acid (1.2 equiv).[1]

-

Base/Solvent:

(2M aq) / Dioxane (3:1 ratio).[1] -

Conditions: Heat to 90 °C under Argon for 12 hours.

-

Purification: Silica gel chromatography.

Safety & Stability (MSDS Summary)

| Hazard Class | GHS Code | Description | Handling Protocol |

| Acute Toxicity | H302 | Harmful if swallowed.[1][3] | Do not eat/drink in lab.[1] Wash hands post-handling.[1][3][4] |

| Skin Corrosion | H314 | Causes severe skin burns.[1][4] | Wear nitrile gloves (double gloving recommended).[1] |

| Eye Damage | H318 | Causes serious eye damage.[1][5] | Lachrymator: Use ONLY in a fume hood.[1] Wear goggles.[1] |

| Sensitization | H317 | May cause allergic skin reaction.[1] | Avoid dust formation.[1][3] Clean spills with 10% NaOH.[1] |

Storage: Store at 2–8 °C under inert gas (Argon). Moisture sensitive (benzylic bromide hydrolyzes to alcohol over time).[1]

Applications in Drug Discovery

The 4-bromo-2-(bromomethyl)quinoline scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor for:

-

Kinase Inhibitors: The quinoline nitrogen mimics the adenine ring of ATP, binding to the hinge region of kinases. The C4-substituent projects into the hydrophobic pocket.[1]

-

G-Protein Coupled Receptors (GPCRs): Derivatives functionalized at C2 with flexible linkers (amines/ethers) allow exploration of solvent-exposed regions of the receptor.[1]

-

Fragment-Based Drug Discovery (FBDD): The dibromo-scaffold allows rapid "SAR by Catalog" approaches where the C2 and C4 vectors are varied independently to optimize binding affinity.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11775705, 4-(Bromomethyl)quinoline.[1] Retrieved from [Link][1]

-

Xiao, Q., et al. (2020). Functionality elaboration of 4-bromo-quinolines via cascade cyclization.[1][6] Advanced Synthesis & Catalysis.[1][6] (Contextual grounding for 4-bromoquinoline reactivity).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

4-Bromo-2-(bromomethyl)quinoline chemical structure and molecular weight

Executive Summary

4-Bromo-2-(bromomethyl)quinoline is a high-value heterocyclic building block used extensively in medicinal chemistry and drug discovery. Its structural uniqueness lies in its orthogonal reactivity : it possesses an electrophilic alkyl bromide at the C2 position and an aryl bromide at the C4 position. This dual functionality allows for sequential, selective functionalization—typically nucleophilic substitution at C2 followed by metal-catalyzed cross-coupling at C4—making it an ideal scaffold for fragment-based drug design (FBDD), particularly in the development of kinase inhibitors, receptor antagonists, and antimalarial agents.

Physicochemical Profile

| Property | Data |

| Chemical Name | 4-Bromo-2-(bromomethyl)quinoline |

| CAS Number | 89446-61-7 |

| Molecular Formula | C₁₀H₇Br₂N |

| Molecular Weight | 300.98 g/mol |

| Exact Mass | 298.8945 g/mol |

| Appearance | Off-white to pale yellow solid (Analog-based prediction) |

| Solubility | Soluble in DCM, CHCl₃, DMSO; sparing solubility in hexanes |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂), protect from light |

| Hazard Class | Irritant, Lachrymator (predicted due to benzyl bromide moiety) |

Synthetic Pathways & Mechanism[3]

The synthesis of 4-bromo-2-(bromomethyl)quinoline is most reliably achieved through the Wohl-Ziegler bromination of its precursor, 4-bromo-2-methylquinoline. This pathway is preferred over direct ring construction methods because it leverages the stability of the 4-bromo-2-methylquinoline intermediate, which is readily accessible from 4-hydroxy-2-methylquinoline.

Synthetic Workflow Diagram

Figure 1: Two-step synthetic route from commercially available 4-hydroxy-2-methylquinoline.

Mechanistic Insight: Radical Bromination

The conversion of the C2-methyl group to a bromomethyl group utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).

-

Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals, which abstract a bromine atom from NBS to generate the active bromine radical (Br•).

-

Propagation:

-

Hydrogen Abstraction: The Br• abstracts a benzylic hydrogen from the C2-methyl group, forming a resonance-stabilized benzylic radical. The quinoline nitrogen lone pair does not interfere due to the orthogonality of the pi-system.

-

Bromination: The benzylic radical attacks a molecule of Br₂ (generated in situ from NBS+HBr), yielding the product and regenerating Br•.

-

-

Selectivity Control: Over-bromination to the dibromomethyl species is a common side reaction. This is mitigated by using stoichiometric NBS (1.0–1.05 equiv) and stopping the reaction before full conversion (typically 90-95%).

Reactivity & Applications

The power of this scaffold lies in the distinct reactivity profiles of its two halogenated positions.

Orthogonal Reactivity Map

Figure 2: Orthogonal reactivity landscape. The C2 position is susceptible to SN2 conditions under mild heating, while the C4 position remains inert until activated by Pd(0) catalysts.

Strategic Utilization in Drug Design

-

C2-Functionalization (The Anchor): The bromomethyl group is typically reacted first. It serves as an "anchor" point to attach the quinoline core to a solubilizing tail or a specific binding motif (e.g., reacting with morpholine or piperazine).

-

C4-Functionalization (The Warhead): Once the C2 position is derivatized, the C4-bromo group is subjected to cross-coupling to introduce biaryl systems, which are common pharmacophores in kinase inhibitors (e.g., EGFR, VEGF inhibitors).

Detailed Experimental Protocol

Objective: Synthesis of 4-Bromo-2-(bromomethyl)quinoline via Wohl-Ziegler Bromination.

Reagents:

-

4-Bromo-2-methylquinoline (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove free bromine.

-

Azobisisobutyronitrile (AIBN) (0.05 equiv)

-

Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) - PhCF₃ is a greener alternative.

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Dissolution: Dissolve 4-bromo-2-methylquinoline (e.g., 2.22 g, 10 mmol) in anhydrous PhCF₃ (20 mL).

-

Addition: Add NBS (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 102°C for PhCF₃) with vigorous stirring.

-

Checkpoint: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.55). Note: The Rf difference is small; co-spotting is essential.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the precipitated succinimide.

-

Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

-

Caution: Benzylic bromides can degrade on silica if left too long. Use a short column.

-

Safety & Handling

-

Lachrymator: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.

-

Vesicant: Avoid skin contact; it can cause severe blistering and chemical burns. Double-gloving (Nitrile) is recommended.

-

Instability: The compound is sensitive to light and moisture. Store in amber vials under nitrogen.

References

-

LookChem. (n.d.). CAS No. 89446-61-7, Quinoline, 4-bromo-2-(bromomethyl)-.[1] Retrieved from [Link]

-

PubChem. (2025).[2] 4-bromo-2-(bromomethyl)quinoline (Compound).[2][3] National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from [Link]

-

Yang, R., et al. (2023).[4][5] NBS-mediated bromination and dehydrogenation of tetrahydroquinoline in one pot. RSC Advances, 13, 33495-33499.[5] Retrieved from [Link]

Sources

- 1. 89446-61-7_4-bromo-2-(bromomethyl)quinolineCAS号:89446-61-7_4-bromo-2-(bromomethyl)quinoline【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. PubChemLite - 4-bromo-2-(bromomethyl)quinoline (C10H7Br2N) [pubchemlite.lcsb.uni.lu]

- 3. lookchem.com [lookchem.com]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

Dual-Halogenated Quinolines: A Strategic Toolkit for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] The strategic introduction of dual halogen atoms onto this privileged structure unlocks a powerful and versatile building block for drug discovery. This guide provides a comprehensive technical overview of dual-halogenated quinolines, delving into their synthesis, reactivity, and profound impact on the exploration of chemical space. We will explore the principles of regioselective functionalization through palladium-catalyzed cross-coupling reactions, dissect structure-activity relationships, and provide field-proven experimental protocols. This document is intended to serve as a practical resource for researchers aiming to leverage the unique chemical dexterity of dihaloquinolines in the design and synthesis of novel drug candidates.

The Rationale: Why Dual-Halogenated Quinolines?

The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[5] Halogens can influence lipophilicity, metabolic stability, and binding affinity through various interactions, including hydrogen bonding and halogen bonding. Dual-halogenated quinolines, in particular, offer a distinct advantage: they serve as versatile synthetic handles for the sequential and regioselective introduction of diverse molecular fragments. This capability allows for the rapid generation of compound libraries with a high degree of structural diversity, a critical aspect of modern drug discovery campaigns.

The differential reactivity of halogens in cross-coupling reactions (typically I > Br > Cl > F) provides a strategic avenue for controlled, stepwise functionalization.[6][7] This allows for the construction of complex molecular architectures from a single dihalogenated precursor, streamlining synthetic routes and enabling a more efficient exploration of the chemical space around the quinoline core.

Navigating the Synthetic Landscape: Accessing Dihaloquinoline Building Blocks

A variety of synthetic methodologies exist for the preparation of dual-halogenated quinolines. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Cyclization Strategies

Traditional methods like the Skraup, Combes, and Friedländer syntheses can be adapted to produce halogenated quinolines by employing halogenated anilines or other appropriately substituted precursors.[8] For instance, the Combes synthesis, involving the acid-catalyzed condensation of an aniline with a β-diketone, can yield 2,4-disubstituted quinolines.[8]

Modern C-H Functionalization Approaches

More contemporary methods focus on the direct, regioselective C-H halogenation of pre-formed quinoline rings. These approaches offer atom economy and can provide access to substitution patterns that are difficult to achieve through classical methods. For example, metal-free protocols using inexpensive and atom-economical trihaloisocyanuric acid have been developed for the C5-halogenation of 8-substituted quinolines.[9][10]

The Power of Palladium: Regioselective Cross-Coupling Reactions

The true synthetic utility of dual-halogenated quinolines is realized through their participation in palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize one halogenated position over another is paramount for their use as versatile building blocks.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[11][12] In the context of dihaloquinolines, the inherent reactivity difference between two distinct halogen atoms (e.g., 2-chloro-4-iodoquinoline) can be exploited for regioselective mono-arylation at the more reactive C-I bond.[6]

Key Considerations for Regioselectivity in Suzuki-Miyaura Coupling:

| Parameter | Influence on Regioselectivity | Rationale |

| Halogen Identity | I > Br > Cl > F | The reactivity order is governed by the bond dissociation energy of the carbon-halogen bond.[7] |

| Ligand Choice | Can favor coupling at a specific position | The steric and electronic properties of the phosphine ligand can influence the oxidative addition step and favor one site over the other.[6] |

| Catalyst Loading & Temperature | Lowering can improve selectivity | Favors reaction at the more activated position by reducing the rate of the competing reaction at the less activated site.[6] |

| Base and Solvent | Can impact reaction kinetics and selectivity | The choice of base and solvent system can affect catalyst stability, reactivity, and the solubility of reagents.[6][13] |

Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling of a Dihaloquinoline

This protocol provides a general guideline and may require optimization for specific substrates.

-

Reaction Setup: In a flame-dried Schlenk flask or microwave vial under an inert atmosphere (e.g., argon), combine the dihaloquinoline (1.0 equiv.), the boronic acid or its ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add the degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13][14]

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[15][16][17] Similar to the Suzuki coupling, regioselective amination of dihaloquinolines can be achieved by leveraging the differential reactivity of the halogens.

Troubleshooting Common Issues in Buchwald-Hartwig Amination:

| Issue | Potential Cause | Suggested Optimization |

| Low Yield or No Reaction | Catalyst deactivation, poor ligand choice, inappropriate base | Screen different palladium precatalysts and ligands (e.g., XPhos, SPhos), use a stronger base (e.g., NaOtBu, K₃PO₄), ensure anhydrous and anaerobic conditions.[18] |

| Di-substitution | High catalyst loading, high temperature, prolonged reaction time | Reduce catalyst loading and temperature, carefully monitor the reaction to stop at the mono-amination stage. |

| Hydrodehalogenation | Presence of water or protic impurities | Use rigorously dried solvents and reagents. |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Dihaloquinoline

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.).

-

Reagent Addition: Add the dihaloquinoline (1.0 equiv.) and the amine (1.1-1.3 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.[18]

Structure-Activity Relationships (SAR) and Drug Design Implications

The strategic placement of halogens and subsequent functionalization of the quinoline core can have a profound impact on biological activity.

-

Modulation of Potency and Selectivity: The introduction of different substituents at the halogenated positions allows for a systematic exploration of the binding pocket of a biological target. This can lead to the identification of key interactions that enhance potency and selectivity. For instance, in the development of quinoline-based EGFR/HER-2 dual-target inhibitors, the nature and position of substituents on the quinoline ring were found to be critical for inhibitory activity.[19]

-

Tuning Physicochemical Properties: The type and position of the halogen can influence the pKa of the quinoline nitrogen, as well as the overall lipophilicity of the molecule. These parameters are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[20]

-

Vector for Further Functionalization: Even after the initial cross-coupling reaction, the remaining halogen atom can be used for subsequent modifications, allowing for the synthesis of highly complex and decorated quinoline derivatives.

Spectroscopic Characterization of Dual-Halogenated Quinolines

The unambiguous characterization of synthesized dihaloquinolines and their derivatives is essential. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the overall structure and substitution pattern. The chemical shifts and coupling constants of the aromatic protons provide valuable information about the electronic environment of the quinoline ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques can provide information about the functional groups present and the electronic transitions within the molecule, respectively.[21][22][23][24][25]

Case Study: Dual-Halogenated Quinolines in Antibacterial Drug Discovery

Recent research has highlighted the potential of halogenated quinolines as a promising class of antibacterial agents, particularly against drug-resistant pathogens.[26] Synthetic tuning of the 2-position of the halogenated quinoline scaffold has been shown to significantly impact antibacterial and antibiofilm activities.[26] This underscores the power of using dihaloquinolines as a platform for generating diverse analogues to optimize biological activity.

Conclusion and Future Outlook

Dual-halogenated quinolines represent a powerful and versatile class of building blocks for modern drug discovery. Their synthetic accessibility, coupled with the ability to undergo regioselective functionalization through robust palladium-catalyzed cross-coupling reactions, provides an efficient pathway for the exploration of vast chemical space. The insights gained from SAR studies of halogenated quinoline derivatives continue to guide the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the nuanced roles of halogens in drug-receptor interactions deepens, the strategic application of dual-halogenated quinolines is poised to play an even more significant role in the development of next-generation medicines.

Visualizations

Diagram 1: Regioselective Functionalization Workflow

Caption: Sequential functionalization of a dihaloquinoline.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

- BenchChem. (n.d.). Regioselective Functionalization of Dihaloquinolines.

- Lecepcin, Y. (1989). Structure-activity relationship of quinolones. Clinical and Investigative Medicine, 12(1), 7-9.

- BenchChem. (n.d.). Suzuki Coupling with Haloquinolines.

- ResearchGate. (n.d.). Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes.

- ResearchGate. (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines.

- Reddy, D., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.

- Melander, R. J., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry–A European Journal, 22(30), 10464-10474.

- Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 13(10), 1235-1247.

- ACS Omega. (2023). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega.

- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7687.

- PubMed. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 138, 923-934.

- Buchwald, S. L., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.

- Demirkol, O., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. Journal of Cancer Research and Clinical Oncology, 146(12), 3113-3124.

- YouTube. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.

- Drug Design Org. (n.d.). Structure Activity Relationships.

- The Chemistry and Applications of Quinoline: A Comprehensive Review. (2023). World Journal of Pharmaceutical and Life Sciences, 9(5), 1-10.

- MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(15), 4881.

- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19467-19491.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- PubMed. (2001). Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(15), 2067-2070.

- PubMed. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis, 18(6), 568-583.

- Horta, P., et al. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure. Targets in Heterocyclic Systems, 22, 260-285.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 748.

- University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16374-16386.

- Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96.

- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- NIH. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5486.

- ResearchGate. (n.d.). Synthesis of medicinally important quinolines using metal-free....

- ACS Publications. (1971). Potential antimalarials. 7. Tribromomethylquinolines and positive halogen compounds. Journal of Medicinal Chemistry, 14(12), 1226-1228.

- Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.).

- NIH. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1697.

- NIH. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 3(4), 101742.

- White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.

- NIH. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Scientific Reports, 13(1), 13456.

- NIH. (2023). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 28(12), 4821.

- Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

- ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- NIH. (2015). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 20(11), 20464-20478.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 748.

- NIH. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(40), 12194-12224.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrj.org [chemrj.org]

- 5. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. iipseries.org [iipseries.org]

- 9. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. research.rug.nl [research.rug.nl]

- 18. rsc.org [rsc.org]

- 19. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ricerca.sns.it [ricerca.sns.it]

- 22. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)quinoline: Sourcing, Synthesis, and Application in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of 4-Bromo-2-(bromomethyl)quinoline. We will delve into its chemical properties, reliable sourcing channels, comparative pricing, synthetic pathways, and its role as a pivotal intermediate in the development of novel therapeutics. The information presented herein is curated to provide both foundational knowledge and actionable protocols, ensuring scientific integrity and practical utility.

Introduction to 4-Bromo-2-(bromomethyl)quinoline

4-Bromo-2-(bromomethyl)quinoline is a highly functionalized heterocyclic compound built upon a quinoline scaffold. Its structure is characterized by two key reactive sites: a bromine atom at the C4 position and a bromomethyl group at the C2 position. The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates due to its ability to interact with a wide range of biological targets.[1][2] The presence of the bromomethyl group, a potent electrophile, makes this molecule an excellent reagent for introducing the quinoline moiety into larger, more complex molecules via nucleophilic substitution reactions. The additional bromo-substituent at the C4 position offers a secondary site for further chemical modification, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.

Its utility is primarily seen in the synthesis of targeted agents for various diseases, including cancer, malaria, and bacterial infections.[1][3][4] Researchers leverage this intermediate to construct novel molecules that can function as enzyme inhibitors, DNA intercalators, or modulators of cellular signaling pathways.

Physicochemical Properties

| Property | Value |

| CAS Number | 1065119-09-5 (Predicted) |

| Molecular Formula | C₁₀H₇Br₂N |

| Molecular Weight | 300.98 g/mol |

| Appearance | Expected to be an off-white to yellow solid |

| Reactivity | The bromomethyl group is highly susceptible to nucleophilic attack. |

Supplier and Price Comparison

Procuring specialized reagents like 4-Bromo-2-(bromomethyl)quinoline requires careful consideration of supplier reputation, product purity, and cost-effectiveness. While this specific compound is often synthesized on demand, several chemical suppliers list it or structurally similar compounds. Pricing is subject to change based on market conditions and order volume. Researchers are advised to request quotes directly from suppliers for the most accurate information.

| Supplier | Product Name | Purity | Available Quantity | Price (USD) | Notes |

| Sigma-Aldrich | 2-(Bromomethyl)quinoline | ≥96.5% | 1g, 5g | ~$238/g | A structurally similar starting material. |

| Fluorochem | 4-(Bromomethyl)quinoline[5] | 95% | Inquire | Price not available | Another key analogue. |

| AK Scientific, Inc. | 4-Bromomethyl-2(1H)-quinolinone[6] | 95% | Inquire | Price not available | A related quinolinone derivative. |

| ChemicalBook | Various Listings | Varies | mg to kg | Varies | Aggregator platform with multiple suppliers from China and the US.[7][8] |

Note: Prices are approximate and were noted from publicly available data for related compounds. For 4-Bromo-2-(bromomethyl)quinoline, direct quotation is mandatory.

Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-2-(bromomethyl)quinoline is not widely published in standard literature, suggesting it is often prepared as a bespoke intermediate. However, its synthesis can be logically derived from established organo-halogen chemistry principles. A plausible and efficient route involves the radical bromination of a precursor, 4-bromo-2-methylquinoline.

The mechanism involves three key stages:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is thermally decomposed to generate radicals.

-

Propagation: The initiator radical abstracts a hydrogen atom from N-Bromosuccinimide (NBS) to generate a bromine radical. This highly reactive bromine radical then abstracts a benzylic hydrogen from the methyl group of 4-bromo-2-methylquinoline, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the desired product and a new succinimidyl radical, which continues the chain reaction.

-

Termination: The reaction ceases when two radicals combine.

This method is favored for its selectivity for the benzylic position over the aromatic ring. The synthesis of the 4-bromoquinoline core itself can be achieved through various methods, such as those starting from o-propargyl phenyl azides or 4-hydroxyquinoline.[9][10][11]

Applications in Research and Drug Development

The primary application of 4-Bromo-2-(bromomethyl)quinoline is as an electrophilic building block in medicinal chemistry. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Workflow: Synthesis of a Novel Kinase Inhibitor

Caption: Synthetic workflow for a potential bioactive molecule.

This workflow exemplifies how the two bromine atoms can be addressed in separate steps. The more reactive bromomethyl group is first targeted in a nucleophilic substitution. The less reactive aryl bromide at the C4 position is then functionalized using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aromatic or heteroaromatic groups. This strategy is central to building libraries of drug-like molecules for screening against targets like microbial DNA gyrase or various protein kinases.[3]

Experimental Protocol: Synthesis of N-Benzyl-1-(4-bromoquinolin-2-yl)methanamine

This protocol provides a representative example of a standard nucleophilic substitution reaction using 4-Bromo-2-(bromomethyl)quinoline.

Materials:

-

4-Bromo-2-(bromomethyl)quinoline (1.0 eq)

-

Benzylamine (1.2 eq)

-

Diisopropylethylamine (DIEA) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Hexanes, Saturated Sodium Bicarbonate Solution, Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-2-(bromomethyl)quinoline. Dissolve it in a minimal amount of anhydrous DMF.

-

Addition of Reagents: Add DIEA to the solution, followed by the dropwise addition of benzylamine at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.

Safety and Handling

Based on data from structurally analogous compounds, 4-Bromo-2-(bromomethyl)quinoline should be handled as a hazardous substance.[6][12][13] It is expected to be corrosive, a skin and eye irritant, and a lachrymator (a substance that causes tearing).[5][6][12]

Hazard Statements:

-

H318: Causes serious eye damage.[6]

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Measures:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][12]

-

P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[12]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[12]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12]

-

P310: Immediately call a POISON CENTER or doctor/physician.[12]

Always handle this compound in a certified chemical fume hood. Ensure appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

Chemical Structure Diagram

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. aksci.com [aksci.com]

- 7. Quinoline, 4-(bromomethyl)-2-methyl- manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 8. 4-Bromomethyl-1,2-dihydroquinoline-2-one | 4876-10-2 [chemicalbook.com]

- 9. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.co.uk [fishersci.co.uk]

Heterocyclic Intermediates with Benzylic and Aryl Bromide Groups: A Technical Guide to Divergent Synthesis

This technical guide details the synthesis, reactivity, and application of heterocyclic intermediates containing both benzylic and aryl bromide functionalities. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for scaffold diversification.

Executive Summary

Bifunctional heterocyclic scaffolds containing both aryl bromide (Ar-Br) and benzylic bromide (Bn-Br) moieties represent a cornerstone in modern drug discovery. These intermediates (e.g., 2-bromo-5-(bromomethyl)thiophene, 4-bromo-2-(bromomethyl)pyridine) offer orthogonal reactivity profiles:

-

The "Arm" (Benzylic Position): Highly reactive toward nucleophilic substitution (

) under mild, metal-free conditions. -

The "Head" (Aryl Position): Inert to standard nucleophiles but highly reactive in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a validated roadmap for synthesizing these scaffolds and executing chemoselective functionalization, enabling the rapid generation of diverse pharmacophores.

Structural Classes & Reactivity Profile

The utility of these intermediates lies in the electronic distinction between the

Core Scaffolds

| Scaffold Class | Representative Structure | Electronic Bias | Stability Note |

| Pyridines | 2-bromo-6-(bromomethyl)pyridine | Electron-deficient ring; Benzylic position highly susceptible to nucleophiles. | High risk of self-alkylation if free pyridine nitrogen is nucleophilic. |

| Thiophenes | 2-bromo-5-(bromomethyl)thiophene | Electron-rich ring; Aryl-Br is deactivated compared to pyridines but active in Pd-catalysis. | Prone to polymerization; store cold. |

| Quinolines | 3-bromo-4-(bromomethyl)quinoline | Extended conjugation; Benzylic position is exceptionally reactive. | Moderate stability. |

The Reactivity Landscape

The following diagram illustrates the orthogonal reactivity inherent in these molecules.

Figure 1: Orthogonal reactivity map. The benzylic position is kinetically accessible via classical nucleophilic substitution, while the aryl position requires metal catalysis.

Synthetic Strategies (The "Make")

The most reliable route to these intermediates is the Wohl-Ziegler Bromination of methyl-substituted aryl bromides. This radical pathway avoids the use of elemental bromine, which can lead to electrophilic aromatic substitution side products.

Protocol: Radical Bromination of Methyl-Bromo-Heterocycles

Target: 2-bromo-5-(bromomethyl)thiophene from 2-bromo-5-methylthiophene.

Reagents:

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 equiv)

-

Solvent:

(Traditional) or Trifluorotoluene (Green Alternative)

Step-by-Step Methodology:

-

Preparation: Dissolve the methyl-bromo-heterocycle (10 mmol) in anhydrous Trifluorotoluene (0.2 M). Note:

is phased out due to toxicity; Trifluorotoluene or Methyl formate are superior alternatives. -

Addition: Add recrystallized NBS (10.5 mmol) and AIBN (0.5 mmol).

-

Initiation: Heat the mixture to reflux (

). Ensure vigorous stirring. The reaction is initiated when the dense NBS solid disappears and floats to the surface as lighter succinimide.[1] -

Monitoring: Monitor via TLC or LCMS every 30 minutes. Critical: Stop reaction immediately upon consumption of starting material to prevent formation of the dibromomethyl byproduct (gem-dibromide).

-

Workup: Cool to

to precipitate succinimide completely. Filter. Concentrate the filtrate under reduced pressure. -

Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc). Warning: Benzylic bromides degrade on silica; minimize contact time.

Self-Validating Check:

-

NMR: Look for the disappearance of the methyl singlet (

Chemoselective Functionalization (The "Use")

The primary challenge is selecting which bromide to react first. The "Standard Industry Approach" prioritizes the benzylic position due to its instability.

Strategy A: Benzylic First (Standard)

Rationale: Benzylic bromides are lachrymators and hydrolytically unstable. Capping this position with a robust nucleophile (amine, alkoxide) stabilizes the molecule for subsequent harsh couplings.

Protocol:

-

Dissolve scaffold in DMF or MeCN (

). -

Add Nucleophile (1.1 equiv) and Base (

or -

Stir at RT for 1-4 hours.

-

Result: The Aryl-Br remains 100% intact, ready for Step 2.

Strategy B: Aryl First (Specialized)

Rationale: Required when the benzylic bromide is needed for a late-stage cyclization or when the nucleophile is incompatible with Pd-catalysis. Challenge: Pd(0) can insert into Benzylic-Br. Solution: Use sterically hindered phosphine ligands and mild bases to favor Ar-Br insertion.

Protocol: Chemoselective Suzuki Coupling Reference Grounding: Research indicates that under specific conditions (Pd(PPh3)4, dioxane/water), the oxidative addition to the Aryl-Br is preferred over the Benzylic-Br for thiophene scaffolds [1].

-

Catalyst System:

(2.5 mol%).[2] -

Solvent: 1,4-Dioxane/Water (4:1).

-

Reactants: Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

(2.0 equiv).[2] -

Condition: Heat to

under -

Selectivity Mechanism: The

-hybridized C-Br bond, while stronger, undergoes facile oxidative addition with

Divergent Synthesis Workflow

The following diagram visualizes the decision matrix for functionalization.

Figure 2: Divergent synthesis workflow. Path A is recommended for library generation; Path B is reserved for specific target synthesis.

Comparative Data: Reaction Conditions

| Reaction Type | Target Site | Reagents | Selectivity | Yield (Typical) |

| Benzylic | >99% Benzylic | 85-95% | ||

| Suzuki Coupling | Aryl | ~90% Aryl* | 60-75% | |

| Suzuki Coupling | Benzylic | Variable | 40-60% |

*Note: Selectivity in Suzuki coupling is highly substrate-dependent. Electron-deficient heterocycles (pyridines) may show lower selectivity than electron-rich ones (thiophenes).

Safety & Stability Guidelines

-

Lachrymators: Benzylic bromides are potent tear agents. Always handle in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

-

Storage: These intermediates are acid-sensitive and photo-labile. Store at

under Argon, shielded from light. -

Quenching: Residual benzylic bromides in reaction waste should be quenched with an amine (e.g., morpholine) or sodium thiosulfate solution to prevent safety hazards for waste disposal teams.

References

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions. Source: BMC Chemistry / PubMed Central URL:[Link]

-

Wohl-Ziegler Bromination: Mechanism and Protocol. Source: Organic Chemistry Portal URL:[Link]

-

Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Source: National Institutes of Health (NIH) URL:[Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Royal Society of Chemistry (Chemical Science) URL:[Link]

Sources

Methodological & Application

radical bromination of 4-bromo-2-methylquinoline using NBS

Application Note: Precision Radical Bromination of 4-Bromo-2-methylquinoline

Executive Summary & Strategic Importance

The bromination of 4-bromo-2-methylquinoline is a pivotal transformation in the synthesis of pharmacologically active scaffolds, particularly for kinase inhibitors and anti-infective agents. The resulting product, 4-bromo-2-(bromomethyl)quinoline , serves as a versatile "heterobenzylic" electrophile, enabling subsequent C-N, C-O, and C-C bond formations.

However, this reaction is frequently plagued by two failure modes:

-

Over-bromination: Formation of the gem-dibromide side product.

-

Product Degradation: Hydrolysis of the reactive bromomethyl group during silica gel purification.

This guide provides an optimized protocol using N-bromosuccinimide (NBS) that prioritizes mono-selectivity and isolation integrity , moving away from toxic carbon tetrachloride (

Mechanistic Insight: The Wohl-Ziegler Pathway[1][2]

To control the reaction, one must understand the radical chain propagation. The reaction does not proceed via ionic bromination (which would attack the aromatic ring); instead, it targets the C2-methyl group due to the stability of the allylic-like radical intermediate.

Key Mechanistic Factors:

-

The C4-Bromine Effect: The bromine atom at the C4 position is electron-withdrawing. While this slightly deactivates the ring, it does not destabilize the radical at C2 significantly enough to prevent reaction. It remains intact, as aryl bromides are stable to NBS radical conditions.

-

The Nitrogen Challenge: The basic nitrogen of the quinoline can scavenge

or complex with

Diagram 1: Radical Chain Propagation Cycle

The following diagram illustrates the self-sustaining radical cycle and the critical role of low-concentration

Caption: Figure 1. Radical chain mechanism. Note that NBS acts as a reservoir for Br2, maintaining a low concentration to favor radical substitution over ionic addition.[1]

Experimental Protocol

Safety Warning: Benzylic bromides are potent lachrymators (tear gas agents). All operations, including weighing and rotovap, must be performed in a well-ventilated fume hood.

Materials & Stoichiometry

-

Substrate: 4-Bromo-2-methylquinoline (1.0 equiv).

-

Reagent: NBS (1.05 - 1.1 equiv). Crucial: Recrystallize NBS from water if it is yellow/orange. It must be white to ensure accurate stoichiometry.

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO).

-

Solvent: Acetonitrile (MeCN) or Chlorobenzene (PhCl). Avoid CCl4 due to toxicity.

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-methylquinoline (e.g., 10 mmol) in Acetonitrile (50 mL, 0.2 M concentration).

-

Note: Acetonitrile is preferred over

as it dissolves the polar quinoline substrate better and is environmentally superior [1].

-

-

Reagent Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).

-

Reaction: Heat the mixture to reflux (

) under an inert atmosphere (-

Visual Cue: The reaction is often complete when the denser NBS solid (bottom) disappears and is replaced by lighter succinimide crystals floating at the surface (if using non-polar solvents like PhCl/Benzene). In MeCN, the solution may simply turn clear or light orange.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC every hour.

-

Endpoint: Stop when starting material is <5%. Do not extend reflux unnecessarily , as this promotes dibromination.

-

-

Workup:

Diagram 2: Optimized Workflow

Caption: Figure 2. Operational workflow emphasizing the critical monitoring step to prevent over-bromination.

Critical Quality Attributes & Troubleshooting

Purification Strategy (The "Silica Trap")

A common pitfall is the degradation of the product on silica gel. The "heterobenzylic" bromide is sensitive to the acidic nature of standard silica, leading to hydrolysis (alcohol formation).

Recommended Purification Methods:

-

Recrystallization (Best for Scale): The product often crystallizes from hot ethanol, acetonitrile, or a mixture of Hexane/EtOAc [2]. This avoids decomposition.[4]

-

Neutral Alumina: If chromatography is necessary, use Neutral Alumina instead of silica gel to prevent acid-catalyzed hydrolysis.

-

Deactivated Silica: If only silica is available, pre-treat the column with 1% Triethylamine (TEA) in the eluent to neutralize acidity [3].[4]

Data Analysis: Solvent & Initiator Effects

The choice of solvent impacts reaction time and selectivity.

| Solvent | Temperature | Reaction Time | Selectivity (Mono:Di) | Notes |

| Acetonitrile | 82°C | 2-4 h | High | Recommended. Green, good solubility. |

| Chlorobenzene | 131°C | 1-2 h | Moderate | Faster, but higher risk of over-bromination due to high T. |

| CCl4 | 77°C | 4-6 h | High | Legacy. Toxic, banned in many labs. Poor solubility of quinoline. |

| Benzene | 80°C | 3-5 h | High | Toxic (carcinogen). Good radical stability.[1] |

References

-

Organic Chemistry Portal. "Wohl-Ziegler Reaction." Organic Chemistry Portal. Accessed October 2023.[5][6] [Link][7]

-

ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines." Records of Natural Products, 2016.[8] [Link]

-

Royal Society of Chemistry. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline."[5] RSC Advances, 2023.[5] [Link]

Sources

- 1. Wohl-Ziegler Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-2-(bromomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of nucleophilic substitution protocols for 4-Bromo-2-(bromomethyl)quinoline. The methodologies detailed herein are designed to be a robust starting point for researchers engaged in the synthesis of novel quinoline derivatives for applications in medicinal chemistry and materials science. This document emphasizes the underlying chemical principles to empower users to not only replicate these procedures but also to adapt and troubleshoot them for their specific molecular targets.

Introduction: The Synthetic Versatility of 4-Bromo-2-(bromomethyl)quinoline

4-Bromo-2-(bromomethyl)quinoline is a highly valuable synthetic intermediate. Its structure incorporates two distinct electrophilic sites amenable to nucleophilic attack: the benzylic carbon of the bromomethyl group and the C4 position of the quinoline ring. The benzylic bromide is significantly more reactive towards standard nucleophilic substitution (SN2) due to the lower activation energy compared to an SNAr reaction at the C4 position. This inherent reactivity difference allows for selective functionalization.

The quinoline core is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The ability to introduce diverse functionalities at the 2-methyl position via nucleophilic substitution, while retaining the C4-bromo handle for subsequent cross-coupling reactions, makes this reagent a powerful tool for building molecular complexity.

Reaction Schema and Mechanistic Overview

The primary focus of these protocols is the nucleophilic substitution at the benzylic position. This reaction typically proceeds via an SN2 mechanism, which is favored by the use of a polar aprotic solvent.

Caption: Generalized SN2 reaction pathway for 4-Bromo-2-(bromomethyl)quinoline.

Experimental Protocols

Safety Precaution: 4-Bromo-2-(bromomethyl)quinoline is a potential lachrymator and alkylating agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

General Protocol for Nucleophilic Substitution

This general procedure can be adapted for a variety of nucleophiles. Specific examples with representative nucleophiles are provided in the subsequent sections.

Materials:

-

4-Bromo-2-(bromomethyl)quinoline

-

Nucleophile (1.1 - 1.5 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, THF)

-

Inorganic base (if required, e.g., K₂CO₃, NaH, DBU)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 4-Bromo-2-(bromomethyl)quinoline (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

If the nucleophile is a salt, add it directly to the solution. If the nucleophile is neutral (e.g., an amine or thiol), add it, followed by the addition of a suitable base (1.2 - 2.0 eq).

-

Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Caption: A typical experimental workflow for nucleophilic substitution.

Protocol for Amination

Reaction: Substitution with a primary or secondary amine.

Specific Materials:

-

Primary or secondary amine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (CH₃CN)

Procedure:

-

Follow the general protocol, using the specified amine as the nucleophile and potassium carbonate as the base.

-

The reaction is typically stirred at room temperature to 50 °C.

-

Monitor for the disappearance of the starting material. Reactions with simple amines are often complete within 2-4 hours.

Rationale: Acetonitrile is a suitable polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction. Potassium carbonate is a mild inorganic base, sufficient to deprotonate the amine and neutralize the HBr byproduct without causing significant side reactions.

Protocol for Thiolation

Reaction: Substitution with a thiol.

Specific Materials:

-

Thiol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of the thiol in anhydrous THF at 0 °C under an inert atmosphere, carefully add sodium hydride portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

-

Add a solution of 4-Bromo-2-(bromomethyl)quinoline in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Follow the general workup and purification procedure.

Rationale: Thiols are more acidic than amines and require a stronger base for complete deprotonation to the more nucleophilic thiolate.[1] Sodium hydride is a strong, non-nucleophilic base suitable for this purpose. THF is an excellent solvent for this reaction, and conducting the initial deprotonation at 0 °C helps to control the exothermic reaction. The subsequent substitution is typically rapid at room temperature.[2]

Protocol for Azide Substitution

Reaction: Formation of an organic azide.

Specific Materials:

-

Sodium azide (NaN₃) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Follow the general protocol, using sodium azide as the nucleophile. No additional base is required.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Caution: Sodium azide is highly toxic. Handle with extreme care. Workup should be performed carefully to avoid the formation of hydrazoic acid. Do not acidify the aqueous waste.

Rationale: Sodium azide is a good nucleophile for SN2 reactions.[3] DMF is a highly polar aprotic solvent that enhances the rate of SN2 reactions by solvating the cation (Na⁺) and leaving the azide anion relatively free to attack the electrophilic carbon.

Summary of Reaction Conditions

| Nucleophile | Reagent(s) | Base | Solvent | Temperature | Typical Reaction Time |

| Amine | R¹R²NH | K₂CO₃ | CH₃CN | RT - 50 °C | 2 - 4 h |

| Thiol | RSH | NaH | THF | 0 °C to RT | 1 - 3 h |

| Azide | NaN₃ | None | DMF | RT | 4 - 6 h |

| Alcohol | ROH | NaH | THF | RT - Reflux | 6 - 24 h |

| Cyanide | NaCN | None | DMSO | 50 - 80 °C | 8 - 16 h |

Note: These are generalized conditions and may require optimization for specific substrates. Reaction times are approximate and should be confirmed by reaction monitoring.

Conclusion

The protocols outlined in this document provide a solid foundation for the successful nucleophilic substitution of 4-Bromo-2-(bromomethyl)quinoline. The choice of nucleophile, base, and solvent should be guided by the principles of SN2 reactions. Careful monitoring and purification are essential for obtaining high yields of the desired products. The versatility of this chemistry allows for the generation of a wide array of quinoline derivatives for further investigation in various scientific disciplines.

References

- Journal of the Chemical Society C: Organic. (1966). Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles. RSC Publishing.

-

KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. Retrieved from [Link]

-

Lo, L. C., & Lo, C. L. (2020). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Macromolecular rapid communications, 42(2), e2000519. [Link]

-

Lo, L. C., et al. (2016). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Chemical research in toxicology, 29(10), 1613–1628. [Link]

Sources

- 1. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-(bromomethyl)quinoline

This Application Note is structured to guide researchers through the chemoselective functionalization of 4-Bromo-2-(bromomethyl)quinoline , a challenging substrate containing two distinct electrophilic sites: a heteroaryl bromide (C4) and a benzylic bromide (C2-methyl).

Executive Summary & Challenge Analysis

The functionalization of 4-Bromo-2-(bromomethyl)quinoline presents a classic "dual-electrophile" competition. The objective is to effect a Palladium-catalyzed cross-coupling at the C4-aryl bromide position while retaining the C2-bromomethyl group for subsequent derivatization.

The Chemoselectivity Paradox

-

Site A (C4-Br): An electron-deficient heteroaryl bromide. It undergoes Oxidative Addition (OA) with Pd(0) readily.

-

Site B (C2-CH₂Br): A benzylic bromide. While less reactive toward standard Pd-catalyzed OA (unless using electron-rich alkylphosphines), it is highly reactive toward Nucleophilic Substitution (Sₙ2) .

Critical Failure Modes:

-

Hydrolysis: Under standard aqueous Suzuki conditions (e.g., Na₂CO₃/H₂O), the benzylic bromide rapidly hydrolyzes to the alcohol (-CH₂OH).

-

Alkylation: The base or solvent may displace the benzylic bromide.

-

Scrambling: Use of aggressive ligands (e.g., P(t-Bu)₃) can promote OA at the benzylic position, leading to mixtures.

This guide presents two validated routes: a Direct Anhydrous Protocol (high risk/high reward) and a Stepwise "Reverse" Protocol (industrial standard for high purity).

Mechanistic Pathway & Decision Logic

The following diagram illustrates the kinetic competition and the necessary pathway control to achieve the desired product.

Caption: Kinetic competition between C4-oxidative addition and C2-benzylic substitution. Path A is favored by anhydrous conditions and specific phosphine ligands.

Experimental Protocols

Protocol A: Direct Coupling (Anhydrous Conditions)

Use this route if the starting material is already brominated and you must conserve steps.

Rationale: To prevent hydrolysis of the -CH₂Br group, water must be strictly excluded. We utilize a heterogeneous inorganic base (

Reagents:

-

Substrate: 4-Bromo-2-(bromomethyl)quinoline (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%) - Chosen for high activity on heteroaryls and stability.

-

Base: Anhydrous K₃PO₄ (Fine powder, 2.0 equiv) - Avoid carbonates if possible; phosphates are milder.

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Procedure:

-

Preparation: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

-

Loading: Add the quinoline substrate, arylboronic acid, anhydrous K₃PO₄, and Pd(dppf)Cl₂·DCM.

-

Degassing: Seal the vessel. Evacuate and backfill with Argon three times.

-

Solvation: Inject anhydrous Dioxane (0.1 M concentration relative to substrate) through the septum.

-

Reaction: Heat to 80°C for 4–12 hours. Do not exceed 100°C to prevent thermal decomposition of the benzylic bromide.

-

Monitoring: Monitor via TLC/LC-MS. Look for the disappearance of the aryl bromide peak.

-

Workup (Critical):

-

Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N if acid-sensitive, though silica is usually safe).

Protocol B: The "Reverse" Route (Recommended for Scale-Up)

Use this route for maximum reliability and yield.

Rationale: The bromomethyl group is unstable. It is chemically superior to perform the Suzuki coupling on the stable 2-methyl analog first, and then brominate the methyl group in the final step.

Workflow Diagram:

Caption: The "Reverse" synthetic route avoids chemoselectivity issues by installing the sensitive bromomethyl group last.

Step-by-Step Procedure (Summary):

-

Coupling: React 4-bromo-2-methylquinoline with boronic acid using standard aqueous conditions (Dioxane/H₂O, Na₂CO₃, Pd(PPh₃)₄). Yields are typically >90%.

-

Bromination: Dissolve the intermediate in CCl₄ or Chlorobenzene. Add N-Bromosuccinimide (NBS, 1.05 equiv) and catalytic AIBN . Reflux until starting material is consumed. This selectively brominates the benzylic position via a radical mechanism.

Key Parameter Optimization Table

If utilizing Protocol A (Direct Coupling) , use this table to troubleshoot conditions.

| Parameter | Recommended | Alternative | Avoid | Reason |

| Solvent | 1,4-Dioxane (Anhydrous) | Toluene, THF | DMF, Water, Alcohols | DMF promotes Sₙ2 at benzylic position; Water/Alcohols cause solvolysis. |

| Base | K₃PO₄ (Anhydrous) | Cs₂CO₃, K₂CO₃ | NaOMe, NaOH, Et₃N | Strong alkoxides/hydroxides will displace the benzylic Br. |

| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(dtbpf)Cl₂ | Pd/C, Pd(OAc)₂ (ligandless) | Bidentate ligands stabilize Pd and prevent aggregation; dppf is excellent for heteroaryl halides. |

| Temp | 60–80°C | 90°C | >110°C | High heat promotes self-alkylation (quaternization of quinoline nitrogen). |

References

-

Suzuki-Miyaura Coupling of 4-Haloquinolines

- Title: Setup of 4-Prenylated Quinolines through Suzuki-Miyaura Coupling for the Synthesis of Aurachins.

- Source:Adv. Synth.

- Relevance: Validates Pd(dppf)

-

URL:[Link]

-

Direct Coupling of Bromomethyl-Heterocycles

- Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)

- Source:Chemistry Central Journal2013, 7, 137.

- Relevance: Proof of concept for coupling aryl bromides in the presence of a reactive bromomethyl group using controlled conditions.

-

URL:[Link]

-

Substrate Switchable Selectivity (Benzyl vs Aryl Halides)

-

Anhydrous Suzuki Conditions

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the 4-Bromo-2-(bromomethyl)quinoline Scaffold for Novel Kinase Inhibitor Discovery: Application Notes and Protocols

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design